molecular formula C9H16O4 B8044739 3-(alpha-L-fucopyranosyl)-1-propene

3-(alpha-L-fucopyranosyl)-1-propene

Cat. No.: B8044739
M. Wt: 188.22 g/mol
InChI Key: XDCPCOUHVRDOEN-OFPUPOEVSA-N
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Description

3-(alpha-L-fucopyranosyl)-1-propene is a complex organic compound that features a fucose sugar moiety linked to a propene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(alpha-L-fucopyranosyl)-1-propene typically involves the chemical modification of fucose or its derivatives. One common method is the glycosylation of propene using alpha-L-fucopyranosyl chloride under controlled conditions. The reaction requires a suitable catalyst, such as a Lewis acid, and is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods can offer a more environmentally friendly approach, utilizing enzymes such as fucosidases to catalyze the formation of the compound from fucose and propene.

Chemical Reactions Analysis

Types of Reactions: 3-(alpha-L-fucopyranosyl)-1-propene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form fucose derivatives or open-chain sugars.

  • Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various fucose-substituted compounds.

Scientific Research Applications

3-(alpha-L-fucopyranosyl)-1-propene has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex glycoconjugates and glycoproteins.

  • Biology: The compound is used in the study of carbohydrate-protein interactions and cell surface recognition processes.

  • Industry: The compound is used in the production of bioactive materials and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(alpha-L-fucopyranosyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The fucose moiety can bind to lectins or other carbohydrate-binding proteins, influencing cellular processes such as adhesion, signaling, and immune response.

Molecular Targets and Pathways:

  • Lectins: These proteins recognize and bind to specific carbohydrate structures, mediating cell-cell interactions.

  • Immune Response: The compound can modulate immune responses by interacting with immune cells and influencing cytokine production.

Comparison with Similar Compounds

  • Fucose: The monosaccharide form of fucose.

  • Fucoidan: A sulfated polysaccharide found in seaweed.

  • Fucosylated Glycoproteins: Proteins modified with fucose residues.

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Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-prop-2-enyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-4-6-8(11)9(12)7(10)5(2)13-6/h3,5-12H,1,4H2,2H3/t5-,6-,7+,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCPCOUHVRDOEN-OFPUPOEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CC=C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CC=C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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